molecular formula C17H26N2O3 B6423257 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid CAS No. 1030612-47-5

3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid

Cat. No. B6423257
CAS RN: 1030612-47-5
M. Wt: 306.4 g/mol
InChI Key: WLAVDKHRAXHDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid, also known as 3-EPCA-2-MBA, is an organic compound that has been studied extensively for its potential applications in scientific research. It has been found to possess a variety of properties that make it a useful tool in the laboratory.

Scientific Research Applications

3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to be an effective inhibitor of several enzymes, including tyrosinase, acetylcholinesterase, and chymotrypsin. It has also been used to study the effects of various drugs on the activity of these enzymes. In addition, 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.

Mechanism of Action

3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to act as a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition can be either competitive or non-competitive, depending on the nature of the enzyme and the substrate being studied. The exact mechanism of action of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid is still not fully understood, but it is believed that it binds to the active site of the enzyme and blocks the binding of the substrate.
Biochemical and Physiological Effects
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and chymotrypsin. In addition, it has been found to have anti-inflammatory and anti-bacterial properties, as well as being able to reduce the formation of free radicals.

Advantages and Limitations for Lab Experiments

3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of several enzymes, which makes it useful for studying their structure and function. In addition, it is relatively easy to synthesize and purify, making it a convenient tool for laboratory use. However, 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid also has some limitations. For example, it is not very stable in solution and can be easily degraded by light or heat.

Future Directions

There are several potential future directions for research on 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid. For example, further studies could be conducted to investigate its mechanism of action in more detail, as well as to explore its potential applications in drug development. Additionally, further research could be conducted to investigate the potential applications of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid in other areas, such as the treatment of diseases or the development of novel materials. Finally, further research could be conducted to explore the potential side effects of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid, as well as its potential toxicity.

Synthesis Methods

3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid is synthesized from 4-ethylphenylcarbamate and 3-methylbutyl amine by a nucleophilic substitution reaction in the presence of a base. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at room temperature. The reaction yields a product with a high degree of purity, which can be isolated and purified by column chromatography.

properties

IUPAC Name

4-(4-ethylanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-13-5-7-14(8-6-13)19-16(20)11-15(17(21)22)18-10-9-12(2)3/h5-8,12,15,18H,4,9-11H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAVDKHRAXHDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

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